molecular formula C16H20N2O6 B13646792 (S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate

Cat. No.: B13646792
M. Wt: 336.34 g/mol
InChI Key: GOPGZDBEOZCRDF-NSHDSACASA-N
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Description

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzo[b][1,4]oxazepine ring system, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the benzo[b][1,4]oxazepine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This is achieved using tert-butoxycarbonyl chloride in the presence of a base.

    Methylation: The final step involves the methylation of the carboxylate group using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require acidic or basic conditions depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted analogs.

Scientific Research Applications

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate is unique due to its benzo[b][1,4]oxazepine ring system and the presence of the Boc protecting group

Properties

Molecular Formula

C16H20N2O6

Molecular Weight

336.34 g/mol

IUPAC Name

methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-7-carboxylate

InChI

InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)18-11-8-23-12-6-5-9(14(20)22-4)7-10(12)17-13(11)19/h5-7,11H,8H2,1-4H3,(H,17,19)(H,18,21)/t11-/m0/s1

InChI Key

GOPGZDBEOZCRDF-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC2=C(C=C(C=C2)C(=O)OC)NC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C(C=C(C=C2)C(=O)OC)NC1=O

Origin of Product

United States

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